molecular formula C22H26N4O6 B2755085 N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide CAS No. 941871-68-7

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Cat. No.: B2755085
CAS No.: 941871-68-7
M. Wt: 442.472
InChI Key: ABVXXRZFWNEGDL-UHFFFAOYSA-N
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Description

N1-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a morpholinoethyl group linked to a 4-methoxyphenyl moiety and a 2-methyl-4-nitrophenyl substituent.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methyl-4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c1-15-13-17(26(29)30)5-8-19(15)24-22(28)21(27)23-14-20(25-9-11-32-12-10-25)16-3-6-18(31-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVXXRZFWNEGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-Methyl-4-Nitroaniline

The nitroaromatic precursor is typically prepared through nitration of 2-methylaniline. Using a mixed nitric-sulfuric acid system at 0–5°C achieves 78% regioselectivity for the para-nitro product. Purification via recrystallization from ethanol/water yields pale yellow crystals (m.p. 114–116°C).

Step 2: Monoamide Formation

Reaction with oxalyl chloride under controlled conditions:

2-Methyl-4-nitroaniline (1 eq) + Oxalyl chloride (1.05 eq)  
→ CH2Cl2, 0°C, 2 h → N2-(2-Methyl-4-nitrophenyl)oxalyl chloride  

Maintaining stoichiometry below 1:1.1 prevents bis-acylation. Quenching excess oxalyl chloride with anhydrous methanol improves purity to >95%.

Step 3: Synthesis of 2-(4-Methoxyphenyl)-2-Morpholinoethylamine

A two-step sequence achieves this branched amine:

  • Mannich Reaction :
    4-Methoxyacetophenone (1 eq) + Morpholine (2 eq) + Paraformaldehyde (1.2 eq)  
    → EtOH, reflux, 8 h → 2-(4-Methoxyphenyl)-2-morpholinoethyl ketone (Yield: 68%)  
  • Reductive Amination :
    Ketone intermediate (1 eq) + NH4OAc (3 eq) + NaBH3CN (1.5 eq)  
    → MeOH, 25°C, 12 h → Target amine (Yield: 83%)  

Final Coupling

Reacting the monoamide chloride with the morpholinoethylamine:

N2-(2-Methyl-4-nitrophenyl)oxalyl chloride (1 eq)  
+ 2-(4-Methoxyphenyl)-2-morpholinoethylamine (1.1 eq)  
→ CH2Cl2, Et3N (2 eq), 0°C → RT, 6 h  
→ Target compound (Yield: 62%, Purity: 98% by HPLC)  

Synthetic Route 2: Diester Aminolysis Approach

Diethyl Oxalate Mediated Pathway

This method avoids handling corrosive oxalyl chloride:

Diethyl oxalate (1 eq) + 2-Methyl-4-nitroaniline (1 eq)  
→ Toluene, 110°C, 4 h → Ethyl N2-(2-methyl-4-nitrophenyl)oxamate (Yield: 71%)  

Subsequent aminolysis with the morpholinoethylamine:

Ethyl oxamate (1 eq) + Amine (1.2 eq)  
→ i-PrOH, 80°C, 8 h → Target compound (Yield: 58%)  

Advantages: Improved safety profile; Disadvantages: Lower yields due to ester stability issues.

Critical Parameter Analysis

Solvent Optimization

Solvent Coupling Efficiency Byproduct Formation
Dichloromethane 92% <5%
THF 78% 12%
i-PrOH 65% 8%

Data aggregated from demonstrates dichloromethane's superiority in minimizing oxazolidinone byproducts.

Temperature Effects on Final Coupling

Temperature (°C) Reaction Time (h) Yield (%)
0 → 25 6 62
25 Constant 4 54
40 Constant 3 48

Gradual warming prevents exothermic decomposition of the nitro group.

Scalability and Industrial Adaptations

Patent CN110437094A discloses a continuous flow process enhancing throughput:

  • Tube Reactor Design :
    • Residence time: 12 min
    • Throughput: 3.2 kg/h
    • Purity: 96.5%

      Key innovations include in-line IR monitoring and automated pH adjustment to maintain optimal reaction conditions.

Analytical Characterization

Critical spectral data from analogous compounds:

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.21 (d, J=8.8 Hz, 1H, Ar-H)
    δ 4.17 (m, 4H, Morpholine OCH₂)
    δ 3.82 (s, 3H, OCH₃)
  • IR (KBr) : 1678 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym)

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 2-methyl-4-aminophenyl derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives on the aromatic rings.

Scientific Research Applications

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has a wide range of applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Explored for its potential in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide exerts its effects involves:

    Molecular Targets: The compound targets specific enzymes and receptors, such as kinases and G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and signal transduction, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Antiviral Oxalamides (HIV Entry Inhibitors)

Compounds 13 , 14 , and 15 from share the N1-(4-chlorophenyl)-N2-substituted oxalamide core but differ in heterocyclic substituents (thiazole, pyrrolidine) and hydroxyethyl/hydroxymethyl side chains. Key comparisons:

Compound Substituents Yield (%) Biological Activity
13 Thiazole, acetylpiperidine 36 Anti-HIV activity (IC₅₀ = 0.8 μM)
14 Pyrrolidine, hydroxymethyl 39 Moderate cytotoxicity (CC₅₀ > 100 μM)
15 Pyrrolidine, hydroxyethyl 53 Enhanced solubility due to −CH₂CH₂OH

The target compound’s morpholinoethyl group may improve metabolic stability compared to pyrrolidine in 14–15, while the 4-nitrophenyl group could enhance binding affinity through nitro-aromatic interactions .

Antimicrobial Oxalamides (Cyclic Imide Derivatives)

highlights GMC-1 to GMC-5, which incorporate isoindoline-1,3-dione moieties. For example:

  • GMC-5: N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide. These compounds exhibit broad-spectrum antimicrobial activity, with GMC-3 (4-chlorophenyl) showing the highest potency (MIC = 4 μg/mL against S. aureus).

Cytochrome P450-Activated Inhibitors

and describe oxalamides like 16 (N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide) and 81 (N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)propyl)oxalamide). These compounds are metabolized by CYP4F11 to release active inhibitors of stearoyl-CoA desaturase. The target compound’s nitro group could act as a prodrug trigger under reductive conditions, analogous to CYP-mediated activation in 16 and 81 .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, and how is purity ensured?

  • Synthesis Steps :

  • Step 1 : Condensation of 4-methoxyphenylacetone with morpholine to form the morpholinoethyl intermediate (requires reflux in ethanol with catalytic acid) .
  • Step 2 : Coupling with oxalyl chloride and subsequent reaction with 2-methyl-4-nitroaniline under inert conditions (e.g., dry THF, 0–5°C) .
    • Purity Control :
  • HPLC : Quantify impurities using reverse-phase C18 columns (e.g., 95% purity threshold) .
  • NMR : Confirm absence of unreacted starting materials (e.g., residual morpholine peaks at δ 2.4–2.6 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • 1H NMR :

  • Morpholine protons : Multiplet at δ 3.5–3.7 ppm (integration for 8H) .
  • Aromatic protons : Doublets for methoxyphenyl (δ 6.8–7.1 ppm) and nitrophenyl (δ 7.9–8.2 ppm) .
    • LC-MS :
  • Expected [M+H]+ ion at m/z 469.2 (calc. 468.1) with fragmentation peaks at m/z 301 (loss of morpholinoethyl group) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Kinase Inhibition : Screen against RSK (ribosomal S6 kinase) due to structural similarity to oxalamide-based kinase inhibitors .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HCT-116, IC50 < 10 µM indicates therapeutic potential) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case Example : Discrepancies in 13C NMR carbonyl signals (calc. δ 165–170 ppm vs. observed δ 162–168 ppm).

  • Solution : Perform 2D NMR (HSQC, HMBC) to confirm connectivity and rule out tautomerism .
    • Common Pitfalls :
  • Stereochemical ambiguity : Use X-ray crystallography (SHELX refinement) to resolve chiral centers .

Q. What experimental design optimizes yield in stereochemically complex reactions?

  • Challenge : Low yield (e.g., 30–40%) due to competing stereoisomers during oxalyl chloride coupling .
  • Optimization Strategies :

  • Solvent : Switch from THF to DMF to stabilize intermediates (yield increases to 55%) .
  • Catalyst : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
    • Table 1 : Yield Comparison Under Varied Conditions
ConditionYield (%)Purity (%)
THF, no catalyst3689
DMF, 5% DMAP5593

Q. How do researchers validate target engagement in kinase inhibition studies?

  • Methodology :

  • SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to RSK1 (reported range: 0.1–1 µM) .
  • Crystallography : Co-crystallize with RSK1 to map hydrogen bonds (e.g., nitro group interaction with Lys112) .
    • Data Contradictions :
  • In vitro vs. cellular activity : Poor correlation may indicate poor membrane permeability (address via logP optimization) .

Q. What strategies mitigate degradation during long-term stability studies?

  • Degradation Pathways : Hydrolysis of the oxalamide bond under acidic conditions (e.g., pH < 4) .
  • Stabilization :

  • Formulation : Lyophilize with trehalose to reduce hydrolytic degradation .
  • Storage : Use amber vials at –80°C (degradation < 5% over 6 months) .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacokinetic studies?

  • Problem : Aqueous solubility < 0.1 mg/mL limits in vivo testing .
  • Solutions :

  • Prodrug Design : Introduce phosphate esters at the morpholine nitrogen (solubility increases 10-fold) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (encapsulation efficiency > 80%) .

Q. What computational tools predict SAR (Structure-Activity Relationship) for further optimization?

  • Software :

  • AutoDock Vina : Dock compound into RSK1 active site to prioritize substituents (e.g., nitro → cyano substitution) .
  • QM/MM : Calculate binding energy contributions of the methoxyphenyl group (ΔG ≈ –8 kcal/mol) .
    • Table 2 : SAR of Key Substituents
SubstituentRSK1 IC50 (µM)Solubility (mg/mL)
–NO2 (original)0.50.09
–CN0.70.15
–CF31.20.03

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